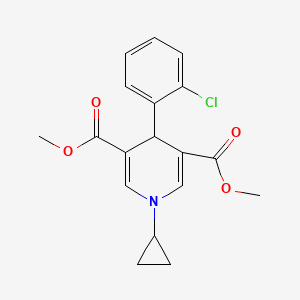![molecular formula C16H16N2O3 B5489850 N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5489850.png)
N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide, also known as MAB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in 2014 and has gained popularity among recreational drug users due to its potent psychoactive effects. However, the scientific community has also shown interest in this compound due to its potential therapeutic applications.
Mécanisme D'action
N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It has been shown to have a higher affinity for CB1 receptors than for CB2 receptors. Activation of these receptors leads to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. It can induce hypothermia, decrease locomotor activity, and impair memory and learning in animal models. It can also increase heart rate and blood pressure, and cause seizures and respiratory depression at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide has several advantages as a research tool. It is highly potent and selective for the cannabinoid receptors, making it useful for investigating the role of these receptors in various physiological processes. However, its psychoactive effects and potential for abuse limit its use in certain experiments and require careful handling and storage.
Orientations Futures
There are several future directions for research on N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another area of interest is its use as a tool for investigating the role of the endocannabinoid system in various physiological processes. Further studies are needed to fully understand the potential benefits and limitations of N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide.
Méthodes De Synthèse
The synthesis of N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide involves the reaction of 2-(4-methoxyphenyl)acetyl chloride with N-(tert-butoxycarbonyl)glycine methyl ester in the presence of triethylamine. The resulting intermediate is then reacted with 5-amino-1-(4-chlorobenzyl)-1H-indazole-3-carboxamide to yield N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide.
Applications De Recherche Scientifique
N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide has been used in various scientific studies to investigate its potential therapeutic applications. One study found that N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study showed that N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Propriétés
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-(4-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-9-7-12(8-10-14)11-15(19)21-18-16(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRRNISCWIDUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)ON=C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC(=O)O/N=C(/C2=CC=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5489772.png)
![N,2-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]tetrahydro-2H-pyran-2-carboxamide](/img/structure/B5489776.png)
![(2R)-2-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-2-phenylacetamide](/img/structure/B5489791.png)
![(1S)-3-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-phenylpropan-1-ol](/img/structure/B5489817.png)
![1-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5489820.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5489823.png)
![2-[(2-furylmethyl)amino]-3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5489827.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5489845.png)
![N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5489847.png)


![N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5489874.png)
![1'-[2-furyl(oxo)acetyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5489876.png)